4-(5-(4-Methoxyphenyl)thiophen-2-yl)phenol
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Overview
Description
4-(5-(4-methoxyphenyl)thiophen-2-yl)phenol is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-methoxyphenyl)thiophen-2-yl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-(4-methoxyphenyl)thiophen-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-(5-(4-methoxyphenyl)thiophen-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials
Mechanism of Action
The mechanism of action of 4-(5-(4-methoxyphenyl)thiophen-2-yl)phenol involves its interaction with various molecular targets and pathways. The compound can participate in electron transfer processes, leading to the generation of reactive oxygen species (ROS) and subsequent biological effects. It may also interact with specific enzymes and receptors, modulating their activity and influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole:
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with distinct chemical properties and uses.
Uniqueness
4-(5-(4-methoxyphenyl)thiophen-2-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxyphenyl and phenol groups provide versatility in chemical synthesis and enable a wide range of reactions and applications.
Properties
Molecular Formula |
C17H14O2S |
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Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-[5-(4-methoxyphenyl)thiophen-2-yl]phenol |
InChI |
InChI=1S/C17H14O2S/c1-19-15-8-4-13(5-9-15)17-11-10-16(20-17)12-2-6-14(18)7-3-12/h2-11,18H,1H3 |
InChI Key |
WNCPZRMABGADNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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